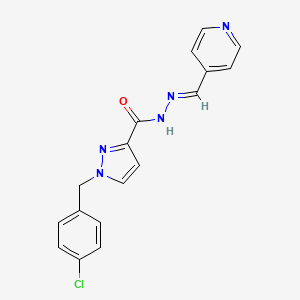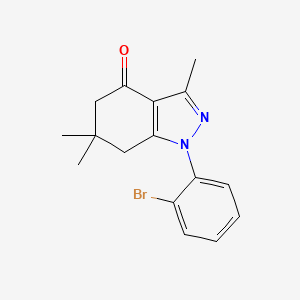
N-(1-hydroxy-2,2,6,6-tetramethyl-4-piperidinyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a part of various research studies due to its potential therapeutic applications and unique chemical properties. It is associated with different chemical structures and has been synthesized for various studies, including the treatment of Alzheimer’s disease and as a part of novel compounds with potential therapeutic effects.
Synthesis Analysis
The synthesis of similar compounds involves multiple steps, including acylation, deprotection, and salt formation processes. These compounds are synthesized under controlled conditions to obtain high purity and yields. Specific synthetic routes may vary depending on the desired chemical structure and properties (Hussain et al., 2016; Wei et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds related to N-(1-hydroxy-2,2,6,6-tetramethyl-4-piperidinyl)-2-furamide has been analyzed using various techniques such as IR, 1H-NMR, and EI-MS spectral data. These analyses confirm the structural integrity and composition of the synthesized compounds (Hussain et al., 2016).
Chemical Reactions and Properties
The chemical reactions involving these compounds often include interactions with other chemical entities, leading to the formation of new compounds with potential therapeutic applications. The reaction conditions and the nature of reactants significantly influence the outcome and efficiency of these reactions (Lei et al., 2013).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and stability, are crucial for their practical application in different fields. These properties are typically determined experimentally under various conditions (Wei et al., 2016).
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and interaction with different chemical agents, define the potential applications and safety of these compounds. Detailed analysis and understanding of these properties are essential for developing new compounds with desired therapeutic effects (Lei et al., 2013).
Wissenschaftliche Forschungsanwendungen
Pharmacological Profile and Antagonist Activity
A detailed study on WAY-100635, a compound structurally related to piperidine derivatives, reveals its pharmacological profile as a selective silent 5-HT1A receptor antagonist. This research highlights the compound's high affinity and selectivity for the 5-HT1A receptor, showcasing its potential utility in studying 5-HT1A receptor function. Such compounds could offer insights into receptor mechanisms and therapeutic targets for neurological conditions (Forster et al., 1995).
Synthesis and Chemical Properties
Research on asymmetric electrophilic α-amidoalkylation provides a method for synthesizing enantiomerically pure 2-substituted piperidines. This chemical synthesis route emphasizes the versatility of piperidine derivatives in constructing complex molecular architectures, potentially applicable in material science or as intermediates in pharmaceutical synthesis (Wanner et al., 1991).
Catalyst in Chemical Reactions
L-Piperazine-2-carboxylic acid derived N-formamides have been utilized as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. This application underlines the role of piperidine derivatives as catalysts in enhancing the efficiency and selectivity of chemical transformations, which is crucial for the development of pharmaceuticals and fine chemicals (Wang et al., 2006).
Antiinflammatory Activity
A study on the synthesis and evaluation of antiinflammatory activity of Ibuprofen analogs, involving piperidine, highlights the potential of piperidine derivatives in contributing to the development of new antiinflammatory agents. This research demonstrates the utility of structural modification in discovering compounds with enhanced biological activities (Rajasekaran et al., 1999).
Eigenschaften
IUPAC Name |
N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-13(2)8-10(9-14(3,4)16(13)18)15-12(17)11-6-5-7-19-11/h5-7,10,18H,8-9H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSIUUPCTCMAGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1O)(C)C)NC(=O)C2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5595717.png)
![2-methyl-4-[4-(4-phenylbutanoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5595720.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5595729.png)
![2-{[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]methyl}pyridine](/img/structure/B5595746.png)
![3-[(3-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5595753.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)butanamide](/img/structure/B5595759.png)
![N-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5595761.png)

![N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5595768.png)
![4-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5595776.png)
![N-allyl-2-[2-(2,3-dimethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5595782.png)
![4-[(2,3-dimethylphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5595789.png)
